N-(4-chloro-1,3-benzothiazol-7-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide

Description

Properties

IUPAC Name |

N-(4-chloro-1,3-benzothiazol-7-yl)-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18ClN3O3S2/c24-19-9-10-20(22-21(19)25-14-31-22)26-23(28)16-5-7-18(8-6-16)32(29,30)27-12-11-15-3-1-2-4-17(15)13-27/h1-10,14H,11-13H2,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXDDURUFROICIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=C5C(=C(C=C4)Cl)N=CS5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18ClN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-chloro-1,3-benzothiazol-7-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

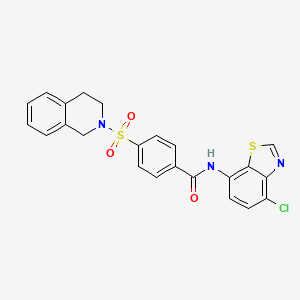

Chemical Structure

The compound features a benzothiazole moiety substituted with a chlorine atom and a tetrahydroisoquinoline sulfonamide group. Its structure can be represented as follows:

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities including:

- Antimicrobial Activity : Various studies have shown that benzothiazole derivatives possess significant antibacterial and antifungal properties. For instance, derivatives have demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis .

- Anticancer Potential : Compounds with similar structures have been investigated for their anticancer properties. For instance, certain benzothiazole derivatives have shown promising results in inhibiting cancer cell proliferation with IC50 values ranging from 6.21 µM to 12.88 µM against various cancer cell lines .

The mechanisms through which this compound exerts its biological effects may include:

- Enzyme Inhibition : Compounds in this class may inhibit key enzymes involved in cellular processes. For example, some derivatives have shown strong inhibitory activity against urease and acetylcholinesterase .

- Binding Interactions : Molecular docking studies suggest that these compounds can interact with specific amino acids in target proteins, affecting their function and leading to biological responses .

Antimicrobial Studies

A study conducted on synthesized benzothiazole derivatives indicated that they exhibited varying degrees of antibacterial activity. The most active compounds were noted for their ability to inhibit bacterial growth effectively.

| Compound | Target Bacteria | Activity Level |

|---|---|---|

| 7l | Salmonella typhi | Moderate |

| 7m | Bacillus subtilis | Strong |

Anticancer Studies

In vitro studies have shown that similar benzothiazole derivatives can significantly inhibit the growth of cancer cells. The following table summarizes the IC50 values observed for various compounds against different cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4f | MCF-7 | 5.91 |

| 4g | HCT-116 | 9.94 |

| KST016366 | HePG-2 | 12.88 |

These findings indicate that the compound's structural features contribute to its anticancer efficacy.

Case Studies

- Inhibition of Cancer Cell Proliferation : A specific study focused on the effects of a related compound on MCF-7 breast cancer cells. The results demonstrated that treatment led to cell cycle arrest in the G0-G1 phase and increased apoptosis rates among treated cells compared to controls .

- Antimicrobial Efficacy : Another investigation highlighted the antimicrobial properties of synthesized benzothiazole derivatives against various pathogens. The study noted that specific substitutions on the benzothiazole ring significantly influenced antimicrobial potency .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs often share core features such as benzothiazole, sulfonamide, or fused heterocyclic systems. Below is a comparative analysis based on synthetic routes, spectral data, and biological activity:

Spectral and Structural Analysis

| Parameter | Target Compound | Triazole-Thiones ([7–9]) | S-Alkylated Triazoles ([10–15]) |

|---|---|---|---|

| IR ν(C=O) | ~1680–1700 cm⁻¹ (benzamide carbonyl) | Absent (cyclized triazole) | ~1663–1682 cm⁻¹ (ketone carbonyl in alkylated derivatives) |

| IR ν(S–H) | Absent | Absent (thione tautomer confirmed) | Absent |

| 1H-NMR (NH) | Resonances at δ 10.2–10.8 ppm (amide NH) | NH signals at δ 8.1–8.5 ppm (triazole NH) | NH signals absent (alkylation eliminates NH) |

| 13C-NMR (C=S) | Not applicable | δ 165–170 ppm (thione C=S) | δ 125–130 ppm (alkylated C–S) |

Key Structural and Functional Differences

- Electron-Withdrawing Groups : The 4-chloro substituent on the benzothiazole in the target compound enhances electrophilicity, unlike the 2,4-difluorophenyl group in triazole analogs, which primarily affects steric interactions .

- Tautomerism : Triazole-thiones ([7–9]) exist in equilibrium between thione and thiol tautomers, whereas the target compound’s benzamide structure lacks tautomeric flexibility .

- Binding Modes: Molecular docking studies indicate that the tetrahydroisoquinoline sulfonyl group in the target compound engages in π-π stacking with kinase active sites, while triazole derivatives rely on hydrogen bonding via NH groups .

Preparation Methods

Solvent Effects

Polar aprotic solvents like DMF enhance benzothiazole cyclization rates by stabilizing intermediates through hydrogen bonding. Non-polar solvents (e.g., toluene) improve sulfonylation selectivity by reducing side reactions.

Catalyst Recycling

Silica-supported Preyssler heteropolyacid retains 92% activity after five cycles, demonstrating robust reusability for tetrahydroisoquinoline synthesis.

Analytical Characterization

Critical spectroscopic data include:

-

¹H NMR (400 MHz, DMSO-d₆) : δ 8.34 (s, 1H, benzothiazole H), 7.98–7.62 (m, 4H, benzamide H), 4.12 (s, 2H, SO₂NH), 3.45 (m, 4H, tetrahydroisoquinoline CH₂).

-

HRMS (ESI) : m/z calcd. for C₂₃H₁₈ClN₃O₃S₂ [M+H]⁺ 504.0532, found 504.0528.

Challenges and Mitigation Strategies

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for N-(4-chloro-1,3-benzothiazol-7-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, including sulfonylation of benzothiazole intermediates and coupling with tetrahydroisoquinoline derivatives. For example, refluxing in absolute ethanol with glacial acetic acid as a catalyst (4–6 hours, 80–100°C) is critical for imine or amide bond formation . Purification often employs recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to isolate the target compound . Reaction optimization may involve adjusting pH, solvent polarity, and stoichiometric ratios of reagents.

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D variants) is essential for confirming the benzothiazole and tetrahydroisoquinoline moieties. Mass spectrometry (HRMS or ESI-MS) validates molecular weight and purity. X-ray crystallography may resolve stereochemical ambiguities, as seen in related benzamide derivatives . Elemental analysis ensures stoichiometric accuracy .

Q. What are the primary challenges in achieving high yields during synthesis?

- Methodological Answer : Common issues include side reactions at the chloro-benzothiazole site and incomplete sulfonylation. Strategies include using excess sulfonyl chloride under inert atmospheres (argon/nitrogen) and monitoring reaction progress via TLC or HPLC . Temperature control (±2°C) during exothermic steps (e.g., coupling reactions) is critical to prevent decomposition .

Advanced Research Questions

Q. How can computational methods enhance the design of derivatives or predict biological activity?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) model electronic properties of the chloro-benzothiazole and sulfonyl groups to predict reactivity . Molecular docking (AutoDock, Schrödinger) screens for interactions with targets like kinases or GPCRs, leveraging structural data from analogs . Machine learning models trained on similar compounds can prioritize synthetic routes or predict ADMET profiles .

Q. What statistical approaches are used to optimize reaction parameters or resolve data contradictions?

- Methodological Answer : Design of Experiments (DoE) methodologies, such as factorial designs or response surface modeling, systematically vary parameters (temperature, solvent ratio, catalyst loading) to identify optimal conditions . Contradictions in yield or purity data are resolved via ANOVA to isolate significant variables. For example, solvent polarity may disproportionately affect sulfonylation efficiency compared to other steps .

Q. How does the compound interact with biological targets at the molecular level?

- Methodological Answer : Mechanistic studies involve surface plasmon resonance (SPR) to measure binding kinetics with enzymes (e.g., kinases) or fluorescence polarization assays to assess receptor affinity . Isotopic labeling (³H, ¹⁴C) tracks metabolic pathways in vitro. For example, the tetrahydroisoquinoline sulfonyl group may act as a hydrogen-bond donor in active sites .

Q. What advanced purification techniques address co-eluting impurities in final products?

- Methodological Answer : Preparative HPLC with chiral columns resolves enantiomeric impurities, while size-exclusion chromatography removes polymeric byproducts. For thermally unstable intermediates, flash chromatography under reduced pressure minimizes degradation . Solvent screening (e.g., DCM/MeOH vs. EtOAc/hexane) optimizes partition coefficients during recrystallization .

Critical Considerations

- Contradictions in Data : Discrepancies in reported yields may arise from subtle differences in solvent drying or reagent purity. Replicate studies under controlled conditions (e.g., anhydrous solvents, standardized reagents) are advised .

- Scalability : While lab-scale synthesis is well-documented, pilot-scale production requires reactor design adjustments (e.g., heat transfer in exothermic steps) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.